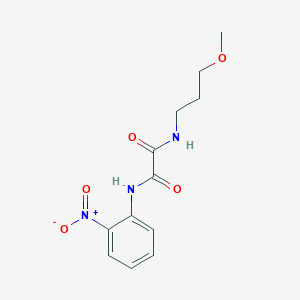![molecular formula C10H14ClNO B2400535 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride CAS No. 23279-67-6](/img/structure/B2400535.png)
1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, also known by its CAS Number 23279-67-6, is a chemical compound with a molecular weight of 199.68 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h2-5H,6-7,11H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point range of 194-198 degrees Celsius . It is a powder and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Methods : The compound can be synthesized through various methods. For instance, 4-phenyl-2-butanone, a medium for synthesizing medicine to diminish inflammation, can be synthesized using ethanol and acetic acid with strong acid catalysts. This process involves Claisen's condensation and other reactions (Jiangli Zhang, 2005).
- Characterization Techniques : Techniques such as 1H NMR, FTIR, UV–Vis, and X-ray crystallography are used to characterize compounds like 1-phenyl-1,2-ethanediol, which is synthesized from the hydrolysis of epoxy styrene. This characterization helps in understanding the molecular structure and properties of the compounds (R. Bikas, M. Emami, A. Kozakiewicz, 2019).
Biological and Pharmacological Research
- Antimicrobial Activities : Some derivatives of the compound have been synthesized and shown to possess significant antimicrobial activities. For example, derivatives like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone have demonstrated effectiveness against both gram-positive and gram-negative bacteria (Atul K. Wanjari, 2020).
- Anti-inflammatory Properties : Chalcone derivatives of this compound have been explored for their potential anti-inflammatory effects. Studies have synthesized specific derivatives and evaluated their anti-inflammatory activity, providing insights into their therapeutic potential (Z. Rehman, P. Saini, Sushil Kumar, 2022).
Chemical and Catalytic Applications
- Catalyst Development : The compound has been used in the development of catalysts, for instance, in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts. These catalysts have applications in chemical synthesis and might have implications in industrial processes (S. Facchetti et al., 2016).
- Intermolecular Interaction Studies : The compound's crystal structure and intermolecular interactions have been studied, providing valuable information for the design of new materials and drugs. Such studies are crucial for understanding the physical and chemical properties of materials (R. Bikas, M. Emami, A. Kozakiewicz, 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[4-(2-aminoethyl)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKKEUKWLSTFCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride | |
CAS RN |
23279-67-6 |
Source


|
| Record name | 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2400453.png)

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)
![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)
![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)


![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)
![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)

![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)

